molecular formula C18H24N2OS B2503845 1-[4-(Methylsulfanyl)benzoyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2415516-40-2

1-[4-(Methylsulfanyl)benzoyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Cat. No.: B2503845
CAS No.: 2415516-40-2
M. Wt: 316.46
InChI Key: SYFNNAXQFMKHAU-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)benzoyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound featuring a unique structure that combines a benzoyl group with a methylsulfanyl substituent and an azetidine ring fused with an octahydrocyclopenta[c]pyrrol moiety

Preparation Methods

The synthesis of 1-[4-(Methylsulfanyl)benzoyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine involves multiple steps, typically starting with the preparation of the benzoyl and azetidine precursors. The synthetic route may include:

    Formation of the Benzoyl Precursor:

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Coupling of Precursors: The final step involves coupling the benzoyl and azetidine precursors under specific reaction conditions, such as the use of a base and a suitable solvent, to form the target compound.

Industrial production methods may involve optimizing these steps for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(Methylsulfanyl)benzoyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The benzoyl group can be reduced to the corresponding alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted azetidines.

Scientific Research Applications

1-[4-(Methylsulfanyl)benzoyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)benzoyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Affecting the replication and transcription of genetic material.

These interactions can lead to various biological outcomes, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-[4-(Methylsulfanyl)benzoyl]-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Benzoyl Compounds: Compounds with benzoyl groups often have comparable chemical reactivity and applications.

    Azetidine Derivatives: These compounds share the azetidine ring and are studied for their unique chemical and biological properties.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities not observed in simpler analogs.

Properties

IUPAC Name

[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-22-17-7-5-13(6-8-17)18(21)20-11-16(12-20)19-9-14-3-2-4-15(14)10-19/h5-8,14-16H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFNNAXQFMKHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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